21-(Acetyloxy)-6,9-difluoro-11-hydroxy-3,20-dioxopregna-1,4-dien-17-yl butanoate
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Overview
Description
Difluprednate is a synthetic corticosteroid used primarily in ophthalmology for the treatment of post-operative ocular inflammation and pain. It is a butyrate ester of 6α,9α-difluoroprednisolone acetate and is known for its potent anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluprednate involves multiple steps starting from prednisolone acetate. The key steps include enolization esterification, electrophilic fluorination, elimination, bromine hydroxylation, epoxidation, and hydrolysis . The process is as follows:
Enolization Esterification and 6-Electrophilic Fluorination: Prednisolone acetate undergoes enolization esterification followed by electrophilic fluorination to yield an intermediate compound.
Elimination: The intermediate compound undergoes 9,11 elimination to form another intermediate.
Bromine Hydroxylation, Epoxidation, and Hydrolysis: This intermediate is then subjected to bromine hydroxylation, epoxidation, and hydrolysis to form the final intermediate.
Epoxyfluoro Ring Opening: The final intermediate undergoes epoxyfluoro ring opening to yield difluprednate.
Industrial Production Methods
The industrial production of difluprednate follows the same synthetic route but is optimized for large-scale production. The process is designed to be green and environmentally friendly, with mild reaction conditions and high product yield .
Chemical Reactions Analysis
Types of Reactions
Difluprednate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Water and tissue esterases are involved in the hydrolysis of difluprednate.
Metabolism: Endogenous tissue esterases facilitate the metabolism of the active metabolite.
Major Products Formed
Difluoroprednisolone Butyrate: The active metabolite formed after hydrolysis.
Hydroxyfluoroprednisolone Butyrate: The inert metabolite formed after further metabolism.
Scientific Research Applications
Difluprednate is extensively used in scientific research, particularly in the fields of ophthalmology and pharmacology. Its applications include:
Treatment of Ocular Inflammation: Difluprednate is used to treat inflammation and pain associated with ocular surgery and endogenous anterior uveitis
Clinical Trials: Difluprednate is being studied in various clinical trials for its efficacy in treating other ocular inflammatory diseases.
Comparative Studies: Research comparing difluprednate with other corticosteroids, such as prednisolone acetate, to evaluate its effectiveness and safety.
Mechanism of Action
Difluprednate exerts its effects by inhibiting the release of inflammatory mediators. It penetrates cells readily and induces the production of phospholipase A2 inhibitory proteins (lipocortins), which modulate the activity of prostaglandins and leukotrienes . This inhibition reduces inflammation, edema, capillary dilation, leukocyte migration, and scar formation .
Comparison with Similar Compounds
Similar Compounds
Prednisolone Acetate: Another corticosteroid used for similar indications.
Betamethasone: A strong corticosteroid used in Europe and Canada.
Uniqueness of Difluprednate
Difluprednate is unique due to its rapid deacetylation to an active metabolite in the aqueous humor, which limits systemic exposure and reduces the risk of systemic side effects . Studies have shown that difluprednate is superior to prednisolone acetate in terms of clearing anterior chamber cells and flare postoperatively .
Properties
IUPAC Name |
[17-(2-acetyloxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34F2O7/c1-5-6-23(34)36-26(22(33)14-35-15(2)30)10-8-17-18-12-20(28)19-11-16(31)7-9-24(19,3)27(18,29)21(32)13-25(17,26)4/h7,9,11,17-18,20-21,32H,5-6,8,10,12-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQPLTPSGFELIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)COC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34F2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860307 |
Source
|
Record name | 21-(Acetyloxy)-6,9-difluoro-11-hydroxy-3,20-dioxopregna-1,4-dien-17-yl butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40860307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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